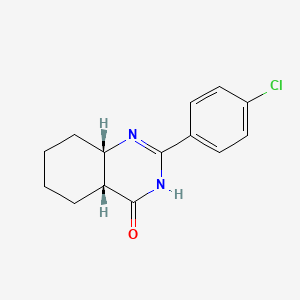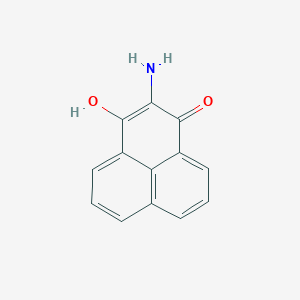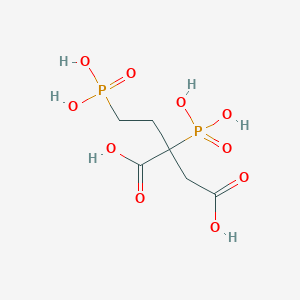![molecular formula C13H17N3O3 B14487554 N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide CAS No. 63289-67-8](/img/structure/B14487554.png)
N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with nitrobenzyl compounds. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted piperidine compounds .
Aplicaciones Científicas De Investigación
N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenyl)piperidine-4-carboxamide
- N-(4-Chlorophenyl)piperidine-4-carboxamide
- N-(4-Fluorophenyl)piperidine-4-carboxamide
Uniqueness
N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
63289-67-8 |
|---|---|
Fórmula molecular |
C13H17N3O3 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-[(4-nitrophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O3/c17-13(11-5-7-14-8-6-11)15-9-10-1-3-12(4-2-10)16(18)19/h1-4,11,14H,5-9H2,(H,15,17) |
Clave InChI |
CQRPDCXZPXATSD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)





![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)

![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
